molecular formula C11H17NOS B1614221 Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine CAS No. 916790-87-9

Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine

Cat. No.: B1614221
CAS No.: 916790-87-9
M. Wt: 211.33 g/mol
InChI Key: DBLNZQVTWSJQDY-UHFFFAOYSA-N
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Description

“Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine” is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32 g/mol . It is also known by other names such as “methyl 4-thiophen-2-yl oxan-4-yl methyl amine” and “n-methyl-4-thien-2-yltetrahydro-2h-pyran-4-yl methylamine” among others .


Molecular Structure Analysis

The InChI Key of “this compound” is DBLNZQVTWSJQDY-UHFFFAOYSA-N . The SMILES representation is CNCC1(CCOCC1)C1=CC=CS1 .

Scientific Research Applications

Enhanced Electrochemical Applications

Methyl groups incorporated into triphenylamine-thiophene monomers have been shown to direct the polymerization and structure of electro-active polymer electrodes, enhancing Faradaic charge storage over an expanded potential range. This implies potential applications in energy storage and conversion devices (Kearns & Roberts, 2012).

Catalysis and Organic Synthesis

Primary amine-thiourea derivatives are highlighted for their role in promoting highly enantioselective conjugate additions of ketones to nitroalkenes. This showcases the compound's significance in synthesizing chiral molecules, which are crucial in pharmaceuticals and materials science (Huang & Jacobsen, 2006).

Corrosion Inhibition

Amine derivative compounds, including those related to Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine, have been synthesized and shown to serve as effective corrosion inhibitors for mild steel in acidic media. This application is critical in industrial settings to enhance the longevity and durability of metal structures (Boughoues et al., 2020).

Properties

IUPAC Name

N-methyl-1-(4-thiophen-2-yloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-12-9-11(4-6-13-7-5-11)10-3-2-8-14-10/h2-3,8,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLNZQVTWSJQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640376
Record name N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916790-87-9
Record name N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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